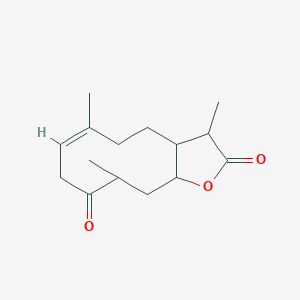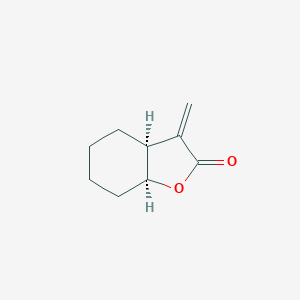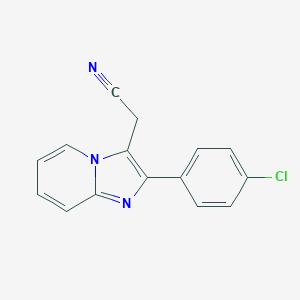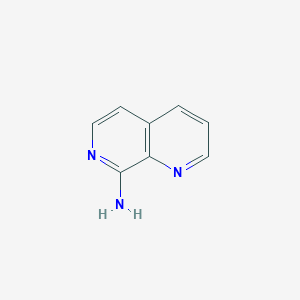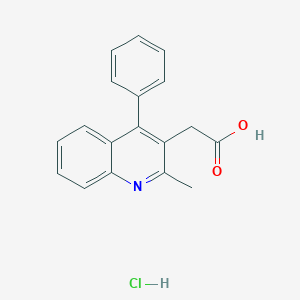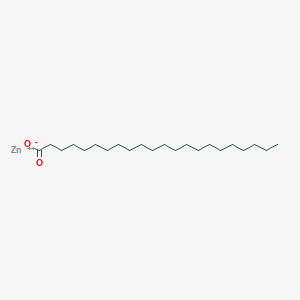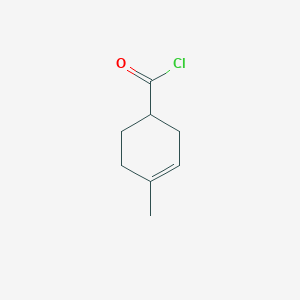
4-Methylcyclohex-3-ene-1-carbonyl chloride
概述
描述
4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCHC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCHC is a colorless liquid with a pungent odor and is soluble in most organic solvents.
作用机制
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles such as amines, alcohols, and thiols. The reaction of 4-Methylcyclohex-3-ene-1-carbonyl chloride with nucleophiles results in the formation of a carbonyl group, which is an important functional group in organic chemistry.
生化和生理效应
4-Methylcyclohex-3-ene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with biological molecules such as proteins and nucleic acids. The reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to cytotoxicity and genotoxicity, which may have implications for its use in scientific research.
实验室实验的优点和局限性
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of various organic compounds. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride can also be a limitation, as it may react with unintended nucleophiles. Additionally, the pungent odor of 4-Methylcyclohex-3-ene-1-carbonyl chloride may make it difficult to work with in the laboratory.
未来方向
There are several future directions for the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One area of interest is the synthesis of chiral compounds using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reagent. Chiral compounds are important in the pharmaceutical industry, and the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride may provide a more efficient and cost-effective method for their synthesis. Another area of interest is the development of new reactions using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reactive intermediate. The high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to the discovery of new chemical reactions that can be used in the synthesis of various organic compounds.
Conclusion:
In conclusion, 4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that is widely used in scientific research. It is a useful reagent for the synthesis of various organic compounds and has several potential future directions for research. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may also have implications for its use in scientific research, and further studies are needed to fully understand its biochemical and physiological effects.
科学研究应用
4-Methylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Methylcyclohex-3-ene-1-carbonyl chloride is also used as a reagent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
属性
CAS 编号 |
16695-95-7 |
|---|---|
产品名称 |
4-Methylcyclohex-3-ene-1-carbonyl chloride |
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC 名称 |
4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3 |
InChI 键 |
NZZITUYJLJVUTI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
规范 SMILES |
CC1=CCC(CC1)C(=O)Cl |
同义词 |
3-Cyclohexene-1-carbonyl chloride, 4-methyl- (8CI,9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

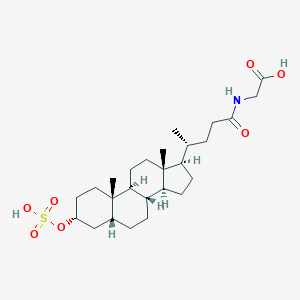
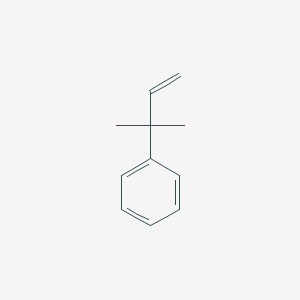
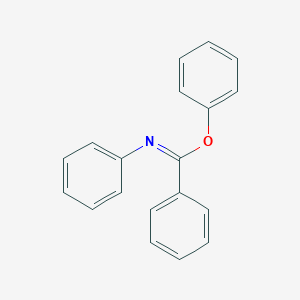
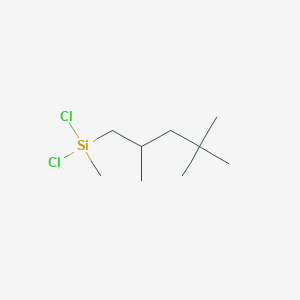
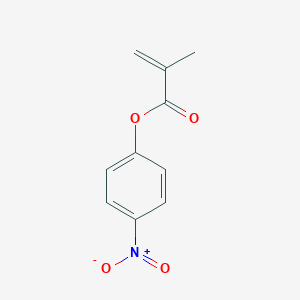


![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
